molecular formula C12H15ClO2 B2511790 3-Benzyloxy-2,2-dimethylpropionyl chloride CAS No. 36881-15-9

3-Benzyloxy-2,2-dimethylpropionyl chloride

Cat. No.: B2511790
CAS No.: 36881-15-9
M. Wt: 226.7
InChI Key: WBFGSAPRAFBOGB-UHFFFAOYSA-N
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Description

Contextualization within Acyl Chloride Chemistry and Reactivity

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. They are among the most reactive derivatives of carboxylic acids, a property attributed to the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen. This high electrophilicity of the carbonyl carbon makes acyl chlorides susceptible to nucleophilic acyl substitution reactions. libretexts.orglibretexts.org

The reactivity of acyl chlorides can be influenced by several factors, including electronic and steric effects. libretexts.org In the case of 3-Benzyloxy-2,2-dimethylpropionyl chloride, the presence of two methyl groups at the α-position introduces significant steric hindrance around the carbonyl group. This steric bulk can moderate the reactivity of the acyl chloride, making it more selective in its reactions with various nucleophiles compared to less hindered counterparts. libretexts.orgcymitquimica.com Reactions with sterically demanding nucleophiles may be slower, which can be advantageous in achieving selective acylation in molecules with multiple reactive sites. libretexts.org

The general reactivity of acyl chlorides allows for their conversion into a wide array of other functional groups, including esters, amides, anhydrides, and ketones. libretexts.orglibretexts.org This versatility is a cornerstone of their utility in organic synthesis.

Significance as a Protected Acylating Agent in Complex Molecule Construction

In the synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This strategy, known as using a protecting group, is fundamental to modern organic synthesis. jocpr.com this compound is an example of a protected acylating agent, where the hydroxyl group of the parent 3-hydroxy-2,2-dimethylpropanoic acid is protected as a benzyl (B1604629) ether. nih.govlookchem.com

The benzyl group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including acidic and basic environments. nih.govorganic-chemistry.org It can be readily introduced and, crucially, can be removed under mild conditions, typically through catalytic hydrogenolysis. lookchem.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the benzyl ether in the presence of other sensitive functional groups.

The significance of using a protected acylating agent like this compound lies in its ability to introduce a specific molecular fragment—the 3-hydroxy-2,2-dimethylpropionyl moiety—in a masked form. After the acylation step, the benzyl group can be removed to reveal the free hydroxyl group, which can then participate in subsequent synthetic transformations. This approach is particularly valuable in the total synthesis of natural products and other complex organic molecules where precise control over functional group manipulation is paramount. jocpr.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its parent carboxylic acid.

PropertyThis compound3-Benzyloxy-2,2-dimethylpropanoic Acid
IUPAC Name 3-(Benzyloxy)-2,2-dimethylpropanoyl chloride3-(Benzyloxy)-2,2-dimethylpropanoic acid
CAS Number 36881-15-938216-93-2
Molecular Formula C12H15ClO2C12H16O3
Molecular Weight 226.70 g/mol 208.25 g/mol
Appearance Expected to be a liquidData not available
Boiling Point Data not availableData not available
Solubility Soluble in organic solventsData not available

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

NucleophileReaction Product
Alcohols (R'-OH)Ester
Amines (R'-NH2)Amide
Carboxylates (R'-COO-)Anhydride (B1165640)
Water (H2O)Carboxylic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFGSAPRAFBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy 2,2 Dimethylpropionyl Chloride and Analogous Propionyl Chlorides

Established Laboratory Synthesis Routes

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic chemistry. The reactivity of acyl chlorides makes them valuable intermediates for the synthesis of esters, amides, and other acyl derivatives. chemguide.co.uk

The direct precursor for the synthesis of 3-benzyloxy-2,2-dimethylpropionyl chloride is 3-(benzyloxy)-2,2-dimethylpropanoic acid. uni.lu The primary synthetic challenge is the conversion of the carboxylic acid's hydroxyl (-OH) group into a good leaving group, which is then displaced by a chloride ion. chemistrysteps.comlibretexts.orglibretexts.org This is achieved using various chlorinating agents.

Thionyl Chloride (SOCl₂): This is one of the most common and convenient reagents for preparing acyl chlorides from carboxylic acids. chemistrysteps.comcommonorganicchemistry.com The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.ukblogspot.com The volatile nature of these byproducts simplifies the purification of the final product, as they can be easily removed from the reaction mixture. blogspot.com

Oxalyl Chloride ((COCl)₂): Another widely used reagent, oxalyl chloride, reacts with carboxylic acids to form acyl chlorides under mild conditions. commonorganicchemistry.com This reaction is often performed in the presence of a catalytic amount of dimethylformamide (DMF). The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, facilitating an easy workup. youtube.com

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective for this transformation. PCl₅ reacts with carboxylic acids to yield the acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.uk PCl₃ requires a 3:1 molar ratio of the carboxylic acid to the reagent and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

Chlorinating AgentFormulaTypical ByproductsKey Advantages
Thionyl ChlorideSOCl₂SO₂, HClGaseous byproducts simplify purification. chemguide.co.ukblogspot.com
Oxalyl Chloride(COCl)₂CO, CO₂, HClReaction proceeds under mild conditions. commonorganicchemistry.com
Phosphorus(V) ChloridePCl₅POCl₃, HClEffective but produces a liquid byproduct. chemguide.co.uk
Phosphorus(III) ChloridePCl₃H₃PO₃Less vigorous reaction than PCl₅. chemguide.co.uk

Catalysts are often employed to increase the rate and efficiency of acyl chloride formation, particularly when using oxalyl chloride.

Dimethylformamide (DMF): When using oxalyl chloride, a catalytic amount of DMF is typically added. commonorganicchemistry.com DMF reacts with oxalyl chloride to form an electrophilic Vilsmeier intermediate, [(CH₃)₂N=CHCl]Cl. blogspot.comyoutube.comwikipedia.org This intermediate is highly reactive towards the carboxylic acid, facilitating the formation of the acyl chloride and regenerating the DMF catalyst in the process. blogspot.comyoutube.com

Pyridine (B92270): In reactions involving thionyl chloride, pyridine or other non-nucleophilic bases may be used. The base acts as a catalyst and also serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.netpjoes.com

The efficiency of acyl chloride synthesis is highly dependent on the reaction conditions.

Solvent Systems: The choice of solvent is crucial. Reactions are typically carried out in inert aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). commonorganicchemistry.com In some cases, particularly with thionyl chloride, the reaction can be run neat, using the chlorinating agent itself as the solvent. commonorganicchemistry.com For syntheses aiming for greener protocols, bio-based solvents like Cyrene™ have been explored as alternatives to traditional dipolar aprotic solvents. rsc.org

Temperature: Reaction temperatures can vary from 0 °C to the reflux temperature of the solvent, depending on the reactivity of the specific carboxylic acid and the chlorinating agent used. Reactions with oxalyl chloride are often run at room temperature, while those with thionyl chloride may require heating to go to completion. commonorganicchemistry.com

Reaction Time: The duration of the reaction can range from one to several hours. Progress is often monitored by observing the cessation of gas evolution (e.g., SO₂ or HCl).

Table 2: Typical Reaction Conditions for Acyl Chloride Formation

Chlorinating AgentCatalyst/AdditiveTypical SolventTypical Temperature
Thionyl ChlorideNone or PyridineNeat or DCMRoom Temperature to Reflux
Oxalyl ChlorideCatalytic DMFDCM, THF0 °C to Room Temperature
Phosphorus(V) ChlorideNoneNeat or Inert SolventRoom Temperature

Green Chemistry Principles in the Synthesis of Acyl Chlorides

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to design more environmentally benign processes. This includes maximizing atom economy and minimizing waste. nih.govwikipedia.org

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgyork.ac.uk An ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product, and no byproducts are formed. libretexts.org

In the synthesis of acyl chlorides from carboxylic acids, the atom economy is inherently less than 100% due to the formation of byproducts. For example, in the reaction using thionyl chloride: RCOOH + SOCl₂ → RCOCl + SO₂ + HCl

Protecting groups are temporarily introduced to mask a reactive functional group and prevent it from reacting while another part of the molecule is modified. pressbooks.pubchemistrytalk.orgorganic-chemistry.org The benzyloxy group in 3-benzyloxy-2,2-dimethylpropanoic acid is derived from a benzyl (B1604629) ether, a common protecting group for alcohols. fiveable.melibretexts.org

A core principle of green chemistry is to design synthetic pathways that avoid or minimize the use of protecting groups. organic-chemistry.org This can be achieved through:

Chemoselective reagents: Using reagents that selectively react with one functional group in the presence of others.

Strategic synthesis design: Planning the order of reactions to avoid the need for protection.

Orthogonal protection: When multiple protecting groups are necessary, using groups that can be removed under different, specific conditions without affecting the others. organic-chemistry.orgfiveable.me

By minimizing these auxiliary steps, chemists can create more efficient, cost-effective, and environmentally friendly syntheses. organic-chemistry.org

Exploration of Environmentally Benign Solvents and Reaction Media

The selection of a solvent is a critical factor in the development of green synthetic processes. Traditional syntheses of acyl chlorides often employ volatile and hazardous organic solvents. Consequently, significant research has been directed towards identifying and utilizing more environmentally benign alternatives.

Supercritical Fluids:

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), have emerged as a promising green solvent for chemical synthesis. google.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties intermediate between a gas and a liquid. google.com The use of scCO₂ offers several advantages, including its non-toxic, non-flammable nature, and the ease of its removal from the reaction mixture by simple depressurization, which eliminates the need for solvent distillation. google.com While specific studies on the synthesis of this compound in scCO₂ are not extensively documented, the principles of acyl chloride formation from carboxylic acids using reagents like thionyl chloride are adaptable to this medium. The high diffusivity and gas-like viscosity of scCO₂ can potentially enhance reaction rates and selectivity.

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points, often below 100°C, that are increasingly being used as green solvents in organic synthesis. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional volatile organic solvents. researchgate.netresearchgate.net For the synthesis of acyl chlorides, ILs can act as both the solvent and, in some cases, a catalyst. For instance, certain acidic ionic liquids can catalyze the conversion of carboxylic acids to acyl chlorides. rsc.org The "tunable" nature of ILs, where the cation and anion can be modified, allows for the design of task-specific solvents that could optimize the synthesis of sterically hindered acyl chlorides like this compound.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point significantly lower than that of the individual components. nih.gov DESs are often biodegradable, non-toxic, and inexpensive to prepare, making them a highly sustainable solvent choice. thieme-connect.de Their application in organic synthesis is a rapidly growing field. mdpi.com Similar to ionic liquids, the composition of DESs can be tailored to suit specific reaction requirements. The use of a choline chloride-based DES, for example, could provide a suitable medium for the reaction of 3-benzyloxy-2,2-dimethylpropionic acid with a chlorinating agent, potentially enhancing reaction efficiency and simplifying product isolation.

Table 1: Comparison of Environmentally Benign Solvents for Acyl Chloride Synthesis

Solvent TypeKey AdvantagesPotential Challenges for this compound Synthesis
Supercritical CO₂Non-toxic, non-flammable, easy product separation, enhanced reaction rates. google.comLimited solubility of some polar reagents may require co-solvents.
Ionic Liquids (ILs)Negligible vapor pressure, high thermal stability, tunable properties, potential catalytic activity. researchgate.netrsc.orgHigh cost, potential toxicity of some ILs, and challenges in product separation.
Deep Eutectic Solvents (DESs)Biodegradable, non-toxic, low cost, easy to prepare. nih.govthieme-connect.deHigh viscosity can sometimes hinder mass transfer; limited data on their use for acyl chloride synthesis.

Emerging Synthetic Techniques

Beyond the use of green solvents, the development of novel synthetic technologies offers significant improvements in the efficiency, safety, and scalability of acyl chloride production.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, presents numerous advantages over traditional batch processing. ijret.org These benefits include enhanced heat and mass transfer, improved reaction control, increased safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. ijret.orgnih.gov

The synthesis of acyl chlorides is particularly well-suited for flow chemistry. The continuous in-situ generation and immediate consumption of these often reactive and unstable intermediates can minimize decomposition and side reactions. nih.gov Research has demonstrated the successful synthesis of various acyl chlorides, including propionyl chloride and its analogs, using flow reactors. For instance, a continuous flow process for the preparation of 3-chloropropionyl chloride from acrylic acid and a chlorinating agent has been developed, achieving high conversion in a significantly shorter residence time compared to batch methods. researchgate.netpatsnap.com Similarly, patents describe the continuous preparation of pivaloyl chloride, a sterically hindered analog of the acyl chloride portion of the target molecule, using microchannel reactors, which leads to higher purity and a drastic reduction in reaction time. orgsyn.org These examples strongly suggest that the synthesis of this compound could be effectively and safely performed using flow chemistry and microreactor technology.

Table 2: Reported Flow Chemistry Syntheses of Analogous Acyl Chlorides

Acyl ChlorideStarting MaterialKey Advantages of Flow SynthesisReference
3-Chloropropionyl ChlorideAcrylic AcidSafer alternative, shorter residence time (25 minutes), high conversion (up to 94%). researchgate.netpatsnap.com
Pivaloyl ChloridePivalic AcidMore thorough reaction, high conversion and purity, reaction time reduced from 12 hours to 0.5 hours. orgsyn.org
Various Acyl ChloridesCarboxylic AcidsIn-situ generation and use of hazardous reagents like phosgene, improved safety and efficiency. nih.gov

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is another key area of innovation in acyl chloride synthesis. Traditional methods often rely on stoichiometric amounts of reagents like thionyl chloride or oxalyl chloride, which can generate significant waste. Catalytic approaches aim to reduce the environmental impact and improve the atom economy of these transformations.

One area of interest is the use of catalysts that activate the carboxylic acid for chlorination under milder conditions. For example, the reaction of carboxylic acids with chlorinating agents can be catalyzed by N,N-disubstituted formamides. mdpi.com More recent developments include the use of 3,3-dichlorocyclopropenes to activate carboxylic acids towards nucleophilic acyl substitution, allowing for the rapid generation of acid chlorides under mild, neutral conditions. This method is particularly advantageous for substrates containing acid-sensitive functional groups.

Furthermore, patents have been filed for the continuous synthesis of propionyl chloride using a microchannel reactor with solidified catalysts, avoiding the use of potentially carcinogenic solvents like DMF. In this process, a reaction intermediate is chlorinated using triphosgene in the presence of a first catalyst, followed by reaction with propionic acid in the presence of a second catalyst to yield the desired propionyl chloride with high purity and yield. The application of such novel catalytic systems could significantly enhance the selectivity and efficiency of the synthesis of this compound, particularly in a continuous flow setup.

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 2,2 Dimethylpropionyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Benzyloxy-2,2-dimethylpropionyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. The general mechanism for these reactions involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. nih.gov

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile.

The esterification with simple alcohols typically proceeds rapidly at room temperature. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions. nih.gov

Phenols, being less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a catalyst to achieve efficient esterification. niscpr.res.inlibretexts.org Phase-transfer catalysis has also been employed for the esterification of phenols with acyl chlorides, offering a method that can proceed at low temperatures and with short reaction times. researchgate.netresearchgate.net The use of a catalyst like titanium dioxide (TiO2) under solvent-free conditions has been reported as an efficient method for the esterification of phenols with acid chlorides. niscpr.res.in

Below is a representative table illustrating the esterification of this compound with various alcohols and phenols.

EntryNucleophileProductTypical Conditions
1Methanol (B129727)Methyl 3-benzyloxy-2,2-dimethylpropanoatePyridine, CH2Cl2, 0 °C to rt
2EthanolEthyl 3-benzyloxy-2,2-dimethylpropanoateEt3N, THF, 0 °C to rt
3PhenolPhenyl 3-benzyloxy-2,2-dimethylpropanoatePyridine, Toluene (B28343), rt to 50 °C
4p-Nitrophenolp-Nitrophenyl 3-benzyloxy-2,2-dimethylpropanoateEt3N, CH2Cl2, rt

Amidation Reactions with Amines and Ammonia

The reaction of this compound with ammonia, primary amines, and secondary amines yields the corresponding amides. This amidation reaction is generally very facile due to the high nucleophilicity of amines. khanacademy.org

Typically, two equivalents of the amine are employed in the reaction: one to act as the nucleophile and the second to neutralize the liberated hydrochloric acid. Alternatively, one equivalent of the amine can be used in the presence of an auxiliary base like triethylamine or pyridine. hud.ac.uk The reactions are usually fast and exothermic, often requiring cooling to maintain control over the reaction rate.

The following table provides examples of amidation reactions with this compound.

EntryNucleophileProductTypical Conditions
1Ammonia3-Benzyloxy-2,2-dimethylpropanamideExcess NH3, Ether, 0 °C
2AnilineN-Phenyl-3-benzyloxy-2,2-dimethylpropanamideEt3N, CH2Cl2, 0 °C to rt
3BenzylamineN-Benzyl-3-benzyloxy-2,2-dimethylpropanamideEt3N, THF, 0 °C to rt
4DiethylamineN,N-Diethyl-3-benzyloxy-2,2-dimethylpropanamideExcess Et2NH, Ether, 0 °C

Anhydride (B1165640) Formation via Carboxylic Acid Derivatives

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed or symmetrical anhydride. This reaction is another instance of nucleophilic acyl substitution, where the carboxylate anion serves as the nucleophile. nih.gov

The reaction with a carboxylate salt, such as sodium 3-benzyloxy-2,2-dimethylpropanoate, would yield the symmetrical anhydride. To form a mixed anhydride, the acyl chloride is treated with a different carboxylate. A common method for preparing anhydrides from acyl chlorides involves reacting the acyl chloride with a carboxylic acid in the presence of a base like pyridine. google.com The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate in situ.

A representative reaction for anhydride formation is shown below:

Reactant 1Reactant 2ProductTypical Conditions
This compoundSodium 3-benzyloxy-2,2-dimethylpropanoate3-Benzyloxy-2,2-dimethylpropanoic anhydrideAprotic solvent (e.g., THF), rt
This compoundAcetic acidAcetic 3-benzyloxy-2,2-dimethylpropanoic anhydridePyridine, CH2Cl2, 0 °C to rt

Reactions Involving the Benzyloxy Protecting Group

Cleavage Methodologies (e.g., Catalytic Hydrogenation) and Orthogonality Considerations

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. atlanchimpharma.com The reaction is generally clean and proceeds under mild conditions, yielding the deprotected alcohol and toluene as a byproduct.

An important aspect of protecting group chemistry is orthogonality, which refers to the ability to deprotect one functional group in the presence of another. The benzyloxy group is orthogonal to many other protecting groups. For instance, it is stable under the acidic and basic conditions often used to remove silyl (B83357) or ester protecting groups, respectively.

However, the acyl chloride functionality in this compound is not compatible with catalytic hydrogenation conditions. The catalyst would likely be poisoned, and the acyl chloride itself could be reduced. Therefore, deprotection of the benzyloxy group would typically be performed on a downstream intermediate after the acyl chloride has been converted to a more stable functional group, such as an ester or an amide.

Alternative methods for benzyl ether cleavage include the use of strong acids or Lewis acids, though these conditions may not be compatible with all substrates. atlanchimpharma.com

Influence of Benzyloxy Moiety on Acyl Chloride Reactivity and Selectivity

The benzyloxy group in this compound is relatively remote from the acyl chloride functionality, being separated by a quaternary carbon center. Consequently, its electronic influence on the reactivity of the acyl chloride is expected to be minimal. The primary electronic effect of the benzyloxy group is weakly electron-withdrawing through induction, which would have a negligible impact on the electrophilicity of the distant carbonyl carbon.

The steric bulk of the neopentyl-like framework, with the two methyl groups adjacent to the carbonyl, is the dominant factor influencing the reactivity of the acyl chloride. This steric hindrance can decrease the rate of nucleophilic attack compared to less substituted acyl chlorides.

Solubility: The presence of the aromatic ring increases the lipophilicity of the molecule, affecting its solubility in various organic solvents.

Chelation: The ether oxygen could potentially act as a Lewis basic site, coordinating to metal ions, which might influence the reactivity in certain metal-catalyzed reactions, although this is less likely to affect the direct reactivity of the acyl chloride.

Side Reactions: Under strongly acidic conditions, the benzyl C-O bond could be susceptible to cleavage.

In terms of selectivity, the steric hindrance provided by the 2,2-dimethyl substitution is the more significant factor. This can lead to increased selectivity in reactions with nucleophiles that have varying degrees of steric bulk. For example, a less hindered nucleophile might react more readily than a more hindered one.

Advanced Reaction Types

Detailed and specific research into the application of this compound in advanced reaction methodologies is not prominently featured in the current scientific literature. The following sections address the specific areas of inquiry.

Cross-Coupling Reactions (e.g., Photoredox-Catalyzed Processes)

A thorough search of chemical databases and academic journals did not yield specific examples of this compound being used as a substrate in cross-coupling reactions, including those employing photoredox catalysis. Acyl chlorides are known precursors for generating acyl radicals in photoredox cycles, which can then participate in various C-C bond-forming reactions. However, studies detailing this specific application for the 3-benzyloxy-substituted neopentanoyl chloride are not available. The reactivity of acyl chlorides in such processes is well-established, but specific data, reaction conditions, and outcomes for this particular compound have not been published.

Stereoselective Transformations and Chiral Auxiliary Applications

There is no available research to suggest that this compound itself is used as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com The structure of this compound is achiral and therefore cannot function as a chiral auxiliary in its native form.

Furthermore, investigations into stereoselective transformations where this compound acts as an acylating agent to a chiral substrate, leading to diastereoselective outcomes, have not been reported. While the bulky 2,2-dimethylpropyl (neopentyl) framework can impart steric influence in reactions, specific studies quantifying this effect in stereoselective processes involving this compound are absent from the literature.

Reaction Kinetics and Mechanistic Pathways

Detailed mechanistic and kinetic studies focusing specifically on this compound are not found in the reviewed literature. General principles of acylation reactions can be applied, but specific experimental data for this compound is lacking.

Elucidation of Rate-Determining Steps in Acylation

No dedicated studies on the reaction kinetics to elucidate the rate-determining steps for acylation reactions involving this compound have been published. For acyl chlorides, the acylation mechanism can vary (e.g., SN2-like, addition-elimination) depending on the nucleophile, solvent, and catalyst. nih.govresearchgate.netresearchgate.net However, without specific experimental rate laws, activation parameters, or isotope effect studies for this compound, any discussion of its rate-determining step would be purely speculative.

Influence of Solvent and Catalyst on Reaction Mechanisms

The influence of solvents and catalysts on the reaction mechanisms of acyl chlorides is a fundamental aspect of organic chemistry. nih.govresearchgate.net Polar, aprotic solvents might favor certain pathways, while Lewis acid catalysts can enhance the electrophilicity of the carbonyl carbon. However, systematic studies that detail how different solvents (e.g., polar, nonpolar, protic, aprotic) or catalysts (e.g., Lewis acids, organocatalysts) specifically affect the mechanism and outcome of reactions with this compound have not been documented. Research comparable to the Friedel-Crafts acetylation studies of other systems, which analyze the impact of conditions on reactivity and product distribution, is not available for this compound. core.ac.ukresearchgate.net

Studies on Autocatalysis and Side Reactions

There is no mention in the scientific literature of autocatalytic phenomena in reactions involving this compound. Similarly, while side reactions such as elimination or rearrangement could theoretically occur under certain conditions, no specific studies have been published that characterize or seek to mitigate such pathways for this particular acyl chloride.

Applications of 3 Benzyloxy 2,2 Dimethylpropionyl Chloride As a Synthetic Building Block

Construction of Diverse Organic Scaffolds

The reactivity of the acyl chloride group in 3-benzyloxy-2,2-dimethylpropionyl chloride makes it a valuable reagent for introducing the 3-benzyloxy-2,2-dimethylpropanoyl moiety into various molecules. This can lead to the formation of complex carbon frameworks and heterocyclic systems.

Synthesis of Heterocyclic Compounds (e.g., Pyrimidinediones, Pyrroloindoles)

The synthesis of other nitrogen-containing heterocycles, such as quinoxalines, has been achieved using related benzyloxy-containing building blocks. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative activity. nih.govnih.gov This highlights the importance of the benzyloxy moiety in the development of biologically active heterocyclic compounds.

Preparation of Complex Carbonyl Derivatives (e.g., α-Alkoxyketones)

The synthesis of complex carbonyl derivatives, such as α-alkoxyketones, can be envisioned using this compound. The reaction of this acyl chloride with a suitable nucleophile, such as an enolate or an organometallic reagent, would introduce the 3-benzyloxy-2,2-dimethylpropanoyl group. Subsequent manipulation of the resulting ketone could lead to the formation of more complex structures. The steric hindrance provided by the two methyl groups adjacent to the carbonyl can influence the stereochemical outcome of these reactions, potentially offering a degree of diastereoselectivity.

Role in Pharmaceutical and Agrochemical Intermediates

The incorporation of the 3-benzyloxy-2,2-dimethylpropanoyl fragment can be a strategic approach in the design of new pharmaceutical and agrochemical agents. The benzyloxy group can participate in key binding interactions with biological targets, while the neopentyl core can influence the compound's metabolic stability and pharmacokinetic profile.

Precursor in the Synthesis of Biologically Active Molecules

Acyl chlorides, particularly derivatives of pivaloyl chloride, are widely used in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orggoogle.comshandongxinhuapharma.com Pivaloyl chloride itself is a key intermediate in the production of various drugs, including antibiotics and antiviral agents. google.comshandongxinhuapharma.com By analogy, this compound can be considered a valuable precursor for introducing a benzyloxylated neopentanoyl scaffold into biologically active molecules.

Research on related structures has demonstrated the utility of the benzyloxy group in medicinal chemistry. For instance, a study on novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides revealed their potential as antiproliferative agents against various cancer cell lines. nih.govnih.gov The synthesized compounds exhibited a wide spectrum of activity, with some showing efficacy comparable to the established anticancer drug doxorubicin.

Table 1: Antiproliferative Activity of Selected Benzyloxyquinoxaline Derivatives nih.govnih.gov

CompoundPC-3 (IC₅₀, µM)HeLa (IC₅₀, µM)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin 8.87 ± 0.65.57 ± 0.45.23 ± 0.34.17 ± 0.2

Design and Synthesis of Receptor Antagonists and Analogues

The benzyloxy moiety is a common feature in the design of receptor antagonists. Its ability to form favorable interactions within receptor binding pockets makes it a valuable pharmacophore. The synthesis of such antagonists often involves the use of acyl chlorides to introduce key structural motifs.

A notable example is the discovery of aminobenzyloxyarylamides as selective antagonists for the κ opioid receptor. nih.gov In this study, various benzamide derivatives were synthesized and evaluated for their binding affinity and functional activity at opioid receptors. The research led to the identification of potent and selective antagonists, demonstrating the importance of the benzyloxy group in achieving the desired pharmacological profile. nih.gov

Table 2: Opioid Receptor Binding Affinity of a Representative Aminobenzyloxyarylamide Antagonist nih.gov

Compoundκ Opioid Receptor (Kᵢ, nM)μ Opioid Receptor (Kᵢ, nM)δ Opioid Receptor (Kᵢ, nM)
25 0.56535.8211

This research underscores the potential of benzyloxy-containing building blocks, such as this compound, in the rational design and synthesis of novel receptor antagonists and their analogues for therapeutic applications.

Analytical Methodologies for Research and Process Monitoring

Challenges in the Direct Characterization of Highly Reactive Acyl Chlorides

The direct analysis of acyl chlorides like 3-Benzyloxy-2,2-dimethylpropionyl chloride is complicated by their high reactivity. These compounds are susceptible to hydrolysis, reacting readily with atmospheric moisture to form the corresponding carboxylic acid, 3-Benzyloxy-2,2-dimethylpropanoic acid. This instability can lead to inaccurate quantification and characterization if samples are not handled under strictly anhydrous conditions.

Furthermore, their reactivity makes them prone to degradation on chromatographic columns, particularly in gas chromatography (GC) where high temperatures are employed. This can result in poor peak shape, sample loss, and the formation of artifacts, making it difficult to obtain reliable and reproducible data. Similarly, in high-performance liquid chromatography (HPLC), interaction with residual water in the mobile phase or on the stationary phase can lead to on-column degradation.

In-Situ Reaction Monitoring Techniques

In-situ monitoring techniques are invaluable for understanding the kinetics of reactions involving this compound and for real-time process control. These methods analyze the reaction mixture directly without the need for sampling and sample workup, thus avoiding the instability issues associated with offline analysis.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving acyl chlorides. The carbonyl (C=O) stretching frequency of acyl chlorides is typically found in a distinct region of the infrared spectrum, around 1800 cm⁻¹. For this compound, the disappearance of this characteristic peak can be monitored in real-time to track its consumption during a reaction. Simultaneously, the appearance of the carbonyl peak of the product (e.g., an ester or amide, typically around 1735 cm⁻¹ and 1650 cm⁻¹ respectively) can be observed. This allows for the determination of reaction kinetics, identification of reaction endpoints, and detection of any intermediate species.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ reaction monitoring. By using a flow NMR setup or by placing an NMR tube directly in the spectrometer after initiating the reaction, the progression can be followed over time. For this compound, specific proton (¹H) or carbon (¹³C) NMR signals can be monitored. For instance, the chemical shifts of the protons on the carbon adjacent to the carbonyl group or the benzylic protons would be expected to change as the acyl chloride is converted to its product. This provides quantitative data on the concentration of reactants and products over time, offering detailed insights into the reaction mechanism and kinetics.

Chromatographic Techniques for Separation and Quantification

The quantitative analysis and purification of this compound, a reactive acyl chloride, necessitates specialized chromatographic strategies. Due to its high reactivity, direct analysis can be challenging, often leading to on-column reactions and inaccurate quantification. nih.govchromforum.org Methodologies are therefore tailored to either handle the compound's inherent instability or to convert it into a more stable analyte for analysis.

Normal Phase and Supercritical Fluid Chromatography for Reactive Species

Direct analysis of highly reactive species such as acyl chlorides requires chromatographic techniques that operate under non-aqueous and non-protic conditions to prevent degradation of the analyte.

Normal Phase High-Performance Liquid Chromatography (NP-HPLC) utilizes a polar stationary phase (commonly silica) and a non-polar mobile phase. wikipedia.org In principle, this technique is suitable for compounds soluble in organic solvents. wikipedia.org However, the direct analysis of this compound by NP-HPLC presents significant challenges. The silica (B1680970) stationary phase possesses surface silanol (B1196071) groups (-Si-OH) which are polar and can be reactive. There is a high probability that the acyl chloride will react with these residual silanols, leading to covalent bonding to the stationary phase, sample loss, and poor chromatographic performance. chromforum.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to NP-HPLC for the analysis and purification of reactive and thermally labile compounds. chromatographytoday.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This mobile phase exhibits low viscosity and high diffusivity, which facilitates rapid and efficient separations. chromatographytoday.comnih.gov For achiral separations, SFC provides an orthogonal selectivity to reversed-phase HPLC and is often considered a "normal-phase like" technique. americanpharmaceuticalreview.com Its advantages for analyzing reactive species like this compound include faster analysis times, reduced consumption of organic solvents, and faster post-purification sample processing due to the volatility of the mobile phase. chromatographytoday.com The lower operating temperatures and inert nature of the CO2-based mobile phase minimize the risk of analyte degradation during analysis.

Table 1: Comparison of NP-HPLC and SFC for the Analysis of Reactive Acyl Chlorides.
FeatureNormal Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Stationary PhasePolar (e.g., Silica, Amino, Cyano) psu.eduWide range, including polar phases similar to NP-HPLC americanpharmaceuticalreview.comchromatographyonline.com
Mobile PhaseNon-polar organic solvents (e.g., Hexane, Heptane) wikipedia.orgSupercritical CO₂ with polar co-solvents (e.g., Methanol) chromatographytoday.com
Analyte StabilityRisk of reaction with stationary phase silanols chromforum.orgGenerally higher stability due to inert mobile phase and lower temperatures
Analysis SpeedSlower due to higher viscosity mobile phases~3-4 times faster than HPLC due to low viscosity mobile phase chromatographytoday.com
Environmental ImpactHigher organic solvent consumption and waste generation"Greener" technique with significantly reduced organic solvent use americanpharmaceuticalreview.com
Post-run ProcessingRequires evaporation of non-volatile organic solventsFast evaporation of mobile phase, simplifying sample recovery chromatographytoday.com

Reversed-Phase High-Performance Liquid Chromatography of Derivatized Products

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis, valued for its robustness and wide applicability. mdpi.com It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.orgvcu.edu

Direct analysis of this compound via RP-HPLC is generally not feasible. The compound is highly susceptible to hydrolysis by the aqueous component of the mobile phase, which would rapidly convert it to 3-Benzyloxy-2,2-dimethylpropionic acid. chromforum.orgchemguide.co.uk To overcome this, a derivatization strategy is employed. This involves reacting the acyl chloride with a suitable reagent to form a stable, less reactive product that can be easily analyzed using standard RP-HPLC methods. nih.gov

A common approach is to react the acyl chloride with an amine or an alcohol to form a stable amide or ester, respectively. chromforum.org For trace analysis, a derivatizing agent that introduces a strong chromophore into the molecule is preferred, enhancing UV detection sensitivity. nih.gov For instance, reacting the acyl chloride with a reagent like 2-nitrophenylhydrazine (B1229437) produces a derivative with strong UV absorbance at a higher wavelength, which can minimize interference from the sample matrix. nih.gov The resulting derivatized product is then quantified by RP-HPLC, and the result is used to calculate the concentration of the original acyl chloride. This indirect method provides a reliable means for process monitoring and quality control where the presence and quantity of the reactive acyl chloride need to be determined.

Table 2: Example RP-HPLC Method Parameters for Analysis of a Derivatized Acyl Chloride Product.
ParameterCondition
Derivatization Reagente.g., 2-Nitrophenylhydrazine nih.gov
ColumnOctadecylsilyl (ODS, C18) wikipedia.org
Mobile PhaseGradient or isocratic mixture of water and acetonitrile or methanol mdpi.com
DetectionUV-Vis, wavelength selected based on the chromophore of the derivative (e.g., 395 nm for 2-nitrophenylhydrazine derivative) nih.gov
Flow RateTypically 1.0 mL/min
TemperatureAmbient or controlled (e.g., 30-40 °C)

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of acyl chlorides from carboxylic acids often involves reagents like thionyl chloride or oxalyl chloride. chemguide.co.uklibretexts.org While effective, these reagents can generate corrosive byproducts and may not align with the principles of green chemistry. youtube.com Future research could focus on developing more environmentally benign methods for the synthesis of 3-Benzyloxy-2,2-dimethylpropionyl chloride.

One promising area is the exploration of catalytic methods that avoid stoichiometric activating agents. For instance, the use of catalytic amounts of a reagent to facilitate the conversion of 3-(Benzyloxy)-2,2-dimethylpropanoic acid to its acyl chloride derivative would reduce waste and improve atom economy. Research into novel catalysts that can operate under mild conditions would be particularly beneficial, preserving the sensitive benzyl (B1604629) ether protecting group. ontosight.ai

Another avenue for sustainable synthesis is the investigation of flow chemistry processes. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. tandfonline.com Developing a flow-based synthesis of this compound could lead to a more robust and industrially viable manufacturing process.

The table below summarizes potential research directions for the sustainable synthesis of this compound.

Research DirectionPotential AdvantagesKey Challenges
Catalytic Acyl Chloride FormationReduced waste, improved atom economy, milder reaction conditions.Catalyst stability, efficiency with sterically hindered substrates.
Flow Chemistry SynthesisEnhanced safety, scalability, and process control.Optimization of reaction parameters, reactor design.
Bio-based Chlorinating AgentsReduced reliance on hazardous reagents, potentially biodegradable byproducts.Availability and reactivity of bio-based reagents.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

Future research could employ a combination of experimental and computational methods to gain a deeper understanding of the reaction mechanisms involving this compound. rsc.orgnih.gov Kinetic studies, for example, could quantify the effect of steric hindrance on the rates of reaction with various nucleophiles. libretexts.org These experimental findings can be complemented by computational modeling, such as density functional theory (DFT) calculations, to elucidate the transition state geometries and activation energies of these reactions. nih.gov

A key area of investigation would be to compare the mechanism of its reactions to those of less sterically hindered acyl chlorides. youtube.comchadsprep.com This could reveal interesting mechanistic nuances and potentially lead to the development of new synthetic strategies that exploit the unique reactivity of this compound.

The following table outlines potential areas for mechanistic studies.

Research AreaMethodsExpected Insights
Kinetic StudiesSpectroscopic monitoring of reaction rates with various nucleophiles.Quantitative data on the impact of steric hindrance and electronic effects on reactivity.
Computational Modeling (DFT)Calculation of transition state energies and geometries.Detailed understanding of reaction pathways and the role of molecular structure in reactivity.
In-situ Reaction MonitoringTechniques like NMR or IR spectroscopy to observe reaction intermediates.Identification of transient species and elucidation of complex reaction mechanisms.

Broadening the Scope of Applications in Target-Oriented Synthesis

The bifunctional nature of this compound, possessing a reactive acyl chloride and a protected hydroxyl group, makes it a potentially valuable building block in the synthesis of complex organic molecules. chemicalbook.com The benzyl protecting group can be selectively removed under various conditions, revealing a primary alcohol for further functionalization. researchgate.net

Future research should focus on exploring the utility of this compound in the total synthesis of natural products and the preparation of novel pharmaceuticals. Its rigid 2,2-dimethylpropyl core could serve as a scaffold for the construction of architecturally complex and three-dimensional molecules. nih.gov

One unexplored avenue is its use in the synthesis of polymers and materials. The ability to introduce a protected hydroxyl group via the acyl chloride functionality could be leveraged to create polymers with tailored properties. After polymerization, deprotection of the benzyl group would yield functionalized polymers with pendant hydroxyl groups, which could be used for further modifications or to influence the material's physical properties.

The table below highlights potential applications for this compound in synthesis.

Application AreaSynthetic StrategyPotential Outcomes
Natural Product SynthesisUse as a chiral or achiral building block to introduce a specific carbon framework.Efficient synthesis of complex natural products with potential biological activity.
Medicinal ChemistryIncorporation into novel molecular scaffolds for drug discovery.Development of new therapeutic agents with unique structural features.
Polymer ChemistryUse as a monomer or functionalizing agent in polymerization reactions.Creation of novel polymers with tailored properties and functionalities.

Q & A

Q. What are the recommended methods for synthesizing 3-Benzyloxy-2,2-dimethylpropionyl chloride?

The compound can be synthesized via the reaction of 3-benzyloxy-2,2-dimethylpropionic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical protocol involves refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by distillation to isolate the acyl chloride. Key parameters include maintaining a moisture-free environment and controlling reaction temperature to minimize side reactions like hydrolysis .

Reagent Conditions Yield
SOCl₂Reflux, 4–6 h, anhydrous70–85%
PCl₅Room temperature, 12 h60–75%

Q. How should researchers handle and store this compound to ensure stability?

this compound is highly moisture-sensitive. Storage under inert gas (e.g., argon) in sealed, flame-resistant containers at 2–8°C is recommended. Handling should occur in a fume hood with appropriate PPE (gloves, goggles) due to its corrosive nature and potential release of HCl upon hydrolysis .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • ¹H/¹³C NMR : Signals for the benzyloxy group (δ ~4.5–5.0 ppm for CH₂, aromatic protons at δ ~7.3–7.5 ppm) and the dimethylpropionyl backbone (quaternary carbon at δ ~40–45 ppm).
  • IR : Strong C=O stretch (~1800 cm⁻¹) and C-O-C (benzyloxy) absorption (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 240.7 (C₁₂H₁₅ClO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during acylation?

Competitive hydrolysis and elimination can occur if moisture or excess heat is present. Strategies include:

  • Using molecular sieves or anhydrous solvents (e.g., dry DCM).
  • Adding acyl chloride dropwise to nucleophiles (e.g., amines, alcohols) at 0–5°C.
  • Monitoring reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) .

Q. What are the challenges in analyzing byproducts from Friedel-Crafts acylation using this reagent?

Side products may include ortho/para isomers due to electrophilic aromatic substitution (EAS) regioselectivity. Advanced analytical methods are required:

  • HPLC-MS : To separate and identify isomers.
  • X-ray crystallography : For unambiguous structural determination (if crystals form) .

Q. How does the benzyloxy group influence reactivity in cross-coupling reactions?

The benzyloxy group can act as a directing group in EAS or be cleaved under hydrogenolysis (H₂/Pd-C) to yield hydroxyl derivatives. In Suzuki-Miyaura couplings, boronic acids with benzyloxy substituents (e.g., 3-benzyloxyphenylboronic acid) may require deprotection post-coupling .

Reaction Type Conditions Key Consideration
HydrogenolysisH₂ (1 atm), Pd/C, ethanolBenzyloxy → hydroxyl conversion
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OCompatibility with acyl chloride

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic acyl substitution. Focus on:

  • Charge distribution on the carbonyl carbon.
  • Steric effects from the dimethyl and benzyloxy groups .

Data Contradictions and Resolution

  • Boiling Point Variability : Reported values for analogous compounds (e.g., 3-chloro-2,2-dimethylpropionyl chloride: 85–86°C at 60 mmHg ) suggest similar volatility. Discrepancies may arise from impurities; use high-vacuum distillation for precise measurements.
  • Hydrolysis Rates : Conflicting literature on hydrolysis kinetics can be resolved by kinetic studies under controlled pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.